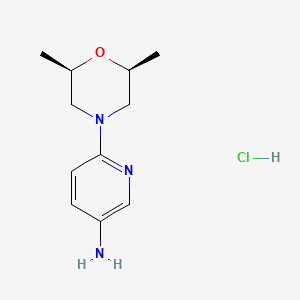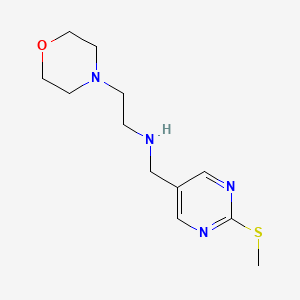
6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with pyridin-3-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The compound is then purified using techniques such as crystallization and chromatography to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition or activation of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine dihydrochloride
- 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine sulfate
Uniqueness
Compared to similar compounds, 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride exhibits unique properties such as higher stability, specific reactivity, and distinct biological activities. These characteristics make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H18ClN3O |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N3O.ClH/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11;/h3-5,8-9H,6-7,12H2,1-2H3;1H/t8-,9+; |
InChI Key |
VCNGCAKEVSRBCE-UFIFRZAQSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)N.Cl |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-amino-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11809017.png)








